molecular formula C19H32N2O2 B606464 Camylofin CAS No. 54-30-8

Camylofin

Numéro de catalogue: B606464
Numéro CAS: 54-30-8
Poids moléculaire: 320.5 g/mol
Clé InChI: RYOOHIUJEJZCFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Camylofin dihydrochloride is a musculotropic antispasmodic agent with selective phosphodiesterase IV (PDE-IV) isoenzyme inhibition, enabling preferential relaxation of cervical smooth muscles without suppressing uterine contractility . First introduced over six decades ago, it is widely used in India and other regions for labor augmentation and pain management, particularly in primary dysmenorrhea and renal colic . Its rapid onset of action (15–20 minutes) and prolonged duration (4–5 hours) make it suitable for clinical settings requiring efficient cervical dilatation and pain relief . This compound is often formulated with analgesics like diclofenac, mefenamic acid, or paracetamol in fixed-dose combinations to address spasmodic pain .

Méthodes De Préparation

Inferred Synthetic Pathways for Camylofin Dihydrochloride

Purification and Crystallization

Post-synthesis purification likely involves recrystallization from methanol or ethanol, as evidenced by the preparation of stock solutions in methanol for chromatographic analysis . The absence of impurities in gas chromatography (GC) and high-performance liquid chromatography (HPLC) profiles implies high-purity crystallization techniques, potentially using activated charcoal for decolorization.

Analytical Validation of this compound Preparations

Gas Chromatographic Analysis

The method described by Singh et al. validates this compound’s purity in tablet formulations using an Agilent 6890N GC system with an RTX-5 capillary column (30 m × 0.53 mm, 1.5 µm). Key parameters include:

ParameterValue
Carrier gas (He) flow rate1.5 mL/min
Oven temperature program180°C → 280°C at 10°C/min
Detector (FID) temperature280°C
Retention time (this compound)15.2 minutes

Linear calibration (50–300 µg/mL, R² > 0.999) and low LOD/LOQ (1.5 µg/mL and 4.5 µg/mL, respectively) confirm method robustness for batch analysis.

High-Performance Liquid Chromatography (HPLC)

Patel et al. developed an isocratic HPLC method using an ODS-C18 column and acetonitrile-phosphate buffer (80:20, pH 7) for simultaneous quantification of this compound and diclofenac. Critical data include:

ParameterThis compoundDiclofenac
Linear range (µg/mL)50–3005–30
Retention time (min)5.25 ± 0.0831.76 ± 0.029
Theoretical plates4,8133,782

The method’s precision (RSD < 1.2% for this compound) and recovery (98.5–101.2%) underscore its utility in quality control .

Formulation Strategies and Stability Profiling

This compound is commonly formulated with NSAIDs like nimesulide or diclofenac . Tablet preparation involves wet granulation using methanol as a binding agent, followed by compression and film coating. Accelerated stability studies (40°C/75% RH for 6 months) show no significant degradation when stored in airtight containers .

Comparative Analysis of Chromatographic Techniques

MethodSensitivity (LOD)Runtime (min)Cost Efficiency
GC 1.5 µg/mL30Moderate
HPLC 0.8 µg/mL10High

HPLC offers faster analysis and better sensitivity, whereas GC is preferable for volatile derivatives .

Applications De Recherche Scientifique

Pharmacological Profile

Camylofin is known for its spasmolytic properties, which make it effective in relieving smooth muscle spasms. It is often used in combination with other analgesics to enhance pain relief and improve patient outcomes in various conditions.

Applications in Obstetrics

Labor Augmentation
this compound has been extensively studied for its role in augmenting labor. Research indicates that it significantly reduces the duration of the active phase of labor in both primigravida and multigravida women. In a study involving over 9,700 parturient women, this compound was shown to shorten the time from the onset of active labor to full cervical dilatation compared to placebo and other spasmolytics like drotaverine and hyoscine .

  • Key Findings:
    • Average time to full cervical dilatation:
      • This compound group: 3 hours 35 minutes
      • Placebo group: 5 hours 34 minutes (p < 0.001)
    • Rate of cervical dilatation:
      • This compound: 1.92 cm/hour
      • Placebo: significantly lower rates .

Combination Therapy
this compound is often used in combination with non-steroidal anti-inflammatory drugs (NSAIDs) such as paracetamol. A study assessing the pharmacokinetic profile of a fixed-dose combination of this compound and paracetamol highlighted its efficacy in managing pain during labor and other conditions .

Applications in Pain Management

Abdominal Colic Pain
this compound has demonstrated significant efficacy in treating abdominal colic pain. Clinical studies reveal that it provides substantial relief from symptoms associated with intestinal, renal, and biliary colic. In one study, over 94% of patients reported good pain relief after receiving this compound injections .

  • Effectiveness Summary:
    • Intestinal colic: 91% reported good relief.
    • Renal colic: 94% reported good relief.
    • Biliary colic: 91% reported good relief .

Case Studies

  • This compound vs. Dicyclomine: A randomized controlled trial compared the effectiveness of this compound with dicyclomine for treating primary dysmenorrhea. The results indicated that patients receiving this compound experienced greater pain relief, with a reduction in Visual Analog Scale (VAS) scores significantly higher than those receiving dicyclomine .
  • This compound-Pain Relief Combination: A study evaluated the efficacy of a combination therapy involving this compound and paracetamol against a dicyclomine-paracetamol combination. The results favored the this compound combination, showing better pain relief outcomes over the treatment period .

Stability and Formulation Studies

Research on co-crystal formations involving this compound has shown promising results regarding drug stability and potency. For instance, studies indicated that co-crystals formed with fumaric acid enhanced the stability and potency of this compound dihydrochloride compared to its plain form .

  • Stability Analysis Findings:
    • Co-crystal formulations maintained stability under accelerated conditions.
    • Immediate-release tablets exhibited higher potency than plain formulations.

Mécanisme D'action

Camylofin dihydrochloride exerts its effects through two primary mechanisms:

Comparaison Avec Des Composés Similaires

Camylofin is compared to other antispasmodics, including drotaverine , hyoscine butylbromide , valethamate bromide , and dicyclomine , across efficacy, safety, and dosing parameters. Key findings from clinical studies are summarized below:

Efficacy in Labor Augmentation

Table 1: Comparative Efficacy of Antispasmodics in Labor Augmentation
Parameter This compound vs. Valethamate This compound vs. Hyoscine This compound vs. Drotaverine
Cervical Dilatation Rate +0.6 cm/h (p < 0.0001) +0.5 cm/h (p = 0.02) +0.2 cm/h (p > 0.05)
1st Stage Labor Duration −59.9 min (p = 0.04) −59.9 min (p = 0.04) −21.3 min (p = 0.55)
3rd Stage Labor Duration −3.6 min (p = 0.02) −2.9 min (p = 0.03) −3.3 min (p = 0.006)
  • Valethamate : this compound demonstrated superior cervical dilatation rate (CDR) and significantly shorter labor stages. A 2013 RCT reported a mean CDR of 3.33 cm/h for this compound vs. 2.69 cm/h for valethamate-hyoscine combinations (p < 0.01) .
  • Hyoscine : this compound reduced the first stage of labor by ~60 minutes compared to hyoscine (20 mg) .
Table 2: Adverse Event (AE) Incidence in Clinical Studies
AE This compound (%) Drotaverine (%) Hyoscine (%) Valethamate (%)
Tachycardia 2.07 4.50 5.20 6.80
Nausea/Vomiting 19.09 20.10 18.50 22.40
Postpartum Hemorrhage 15.38 14.90 16.00 17.20
  • This compound exhibited the lowest incidence of tachycardia (2.07% vs. 6.8% for valethamate) and comparable rates of nausea/vomiting .

Mechanism of Action and Dosage

  • This compound : PDE-IV inhibition targets cervical smooth muscles, sparing uterine contractions . Administered as a single intramuscular dose (50 mg) .
  • Drotaverine: Non-selective PDE inhibitor requiring 3–4 doses (40 mg/dose) .
  • Hyoscine : Anticholinergic agent with systemic effects (dry mouth, tachycardia) .
  • Valethamate : Ganglionic blocker with higher AE rates .

Cost-Effectiveness

This compound’s single-dose regimen reduces hospitalization costs compared to multi-dose alternatives like drotaverine and valethamate .

Comparative Use in Primary Dysmenorrhea

In a 2017 RCT, this compound + mefenamic acid achieved 86% pain reduction (VAS score) by day 3, marginally outperforming dicyclomine + mefenamic acid (82%) but without statistical significance (p > 0.05) . Both combinations had similar safety profiles, though this compound’s faster onset aligns with its musculotropic action .

Activité Biologique

Camylofin, a dihydrochloride salt of a synthetic antispasmodic agent, is primarily employed in obstetrics and gynecology for its smooth muscle relaxant properties. Its biological activity is characterized by a dual mode of action—musculotropic and neurotropic—that facilitates the relaxation of smooth muscle tissues, particularly in the cervix during labor. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its pharmacodynamics, clinical efficacy, tolerability, and comparative effectiveness against other agents.

Pharmacological Mechanism

This compound acts primarily on smooth muscle tissues by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This mechanism results in smooth muscle relaxation without significantly affecting uterine contractions. Its selectivity for phosphodiesterase IV isoenzymes allows it to preferentially dilate the cervix while minimizing systemic effects on other smooth muscles, such as those in the gastrointestinal tract or urinary system .

  • Musculotropic Action : Directly relaxes smooth muscle by increasing cyclic AMP.
  • Neurotropic Action : Modulates neurotransmitter release at the neuromuscular junction.

Clinical Efficacy

This compound has been extensively studied for its effectiveness in shortening labor duration and enhancing cervical dilatation. Various clinical trials have demonstrated its superiority over other antispasmodics, such as drotaverine and hyoscine.

Comparative Studies:

  • This compound vs. Placebo :
    • Average time to full cervical dilation was significantly shorter in the this compound group (3 hours 35 minutes) compared to placebo (5 hours 34 minutes) with p<0.001 .
  • This compound vs. Drotaverine :
    • In a study involving 126 primigravidae, the cervical dilatation rate was 1.78 cm/hour for this compound versus 1.61 cm/hour for Drotaverine (p=0.002) .
  • This compound vs. Hyoscine :
    • This compound exhibited a cervical dilatation rate of 3.14 cm/hour compared to 2.78 cm/hour for Hyoscine (p<0.001) and demonstrated a statistically significant reduction in both the first and third stages of labor .

Summary of Clinical Findings:

Study ComparisonCervical Dilatation Rate (cm/hour)Duration of Active Phase (minutes)Statistical Significance
This compound vs. PlaceboN/A141.40 ± 55.41 vs 181.46 ± 75.58p<0.01
This compound vs. Drotaverine1.78 vs 1.61N/Ap=0.002
This compound vs. Hyoscine3.14 vs 2.78N/Ap<0.001

Tolerability and Safety Profile

This compound is noted for its favorable tolerability profile with minimal side effects, which include mild anticholinergic effects such as dry mouth and palpitations . The therapeutic index indicates a wide margin of safety, with effective doses being significantly lower than toxic doses observed in animal studies (ratio ranging from 1:40 to 1:150) .

Adverse Effects Reported:

  • Mild anticholinergic symptoms
  • No significant impact on maternal or fetal health outcomes

Case Studies

Several case studies have highlighted the practical applications of this compound in obstetric settings:

  • Case Study A : A randomized controlled trial involving 300 primigravidae showed that patients receiving this compound had a significantly reduced duration of labor and improved cervical dilatation rates compared to those receiving standard care.
  • Case Study B : In another study focusing on women experiencing prolonged labor, this compound administration resulted in a marked decrease in both pain levels and labor duration, supporting its use as an effective intervention .

Analyse Des Réactions Chimiques

Step 1: Hell–Volhard–Zelinsky Halogenation

Phenylacetic acid undergoes bromination to form 2-bromo-2-phenylacetyl bromide using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) under reflux conditions .

Reaction :
C H CH COOH+Br2PBr3C H CH Br COBr\text{C H CH COOH}+\text{Br}_2\xrightarrow{\text{PBr}_3}\text{C H CH Br COBr}

Step 2: Esterification

The brominated intermediate reacts with isoamyl alcohol (3-methyl-1-butanol) to yield 3-methylbutyl bromo(phenyl)acetate via nucleophilic acyl substitution .

Reaction :
C H CH Br COBr+C H OHC H CH Br COOC H +HBr\text{C H CH Br COBr}+\text{C H OH}\rightarrow \text{C H CH Br COOC H }+\text{HBr}

Step 3: Alkylation

The ester undergoes alkylation with N,N-diethylethylenediamine to form this compound. This step is performed under basic conditions (e.g., K₂CO₃) in an aprotic solvent like acetonitrile .

Reaction :
C H CH Br COOC H +H NCH CH N C H This compound+HBr\text{C H CH Br COOC H }+\text{H NCH CH N C H }\rightarrow \text{this compound}+\text{HBr}

Degradation Reactions

This compound is prone to degradation under stress conditions, as demonstrated in stability studies:

Forced Degradation Studies

Condition Degradation Pathway Major Products Reference
Acidic Hydrolysis (0.1N HCl, 80°C)Ester hydrolysisPhenylacetic acid derivatives
Alkaline Hydrolysis (0.1N NaOH, 80°C)Ester saponificationCarboxylic acid salts
Oxidative (3% H₂O₂, 80°C)Oxidation of tertiary amine groupsN-Oxide derivatives
Photolytic (UV light)Radical-mediated bond cleavageFragmented aromatic byproducts
  • Key Findings :
    • Degradation rates follow first-order kinetics under hydrolytic conditions .
    • Oxidation produces polar metabolites detectable via UPLC-PDA .

Substitution Reactions

This compound’s ester and amine groups participate in nucleophilic substitutions:

Ester Group Reactivity

  • Reacts with strong nucleophiles (e.g., Grignard reagents) to form ketones or alcohols.
  • Hydrolyzes in aqueous acidic/basic media to yield 2-phenylacetic acid and 3-methylbutanol .

Amine Group Reactivity

  • Undergoes quaternization with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
  • Forms stable complexes with transition metals (e.g., Cu²⁺) in analytical methods .

Analytical Characterization

Technique Application Key Observations
FTIR Functional group analysisPeaks at 3349 cm⁻¹ (N-H stretch), 1740 cm⁻¹ (C=O ester) .
HPLC-MS Degradation product profilingDetects N-oxide (m/z 336) and hydrolyzed fragments .
PXRD Polymorph identificationDistinct peaks at 2θ = 3.8°, 9.6°, 11.2° confirm crystallinity .

Stability in Formulations

Immediate-release tablets of this compound dihydrochloride co-crystals remain stable under:

  • Accelerated Conditions : 40°C ± 2°C, 75% RH ± 5% for 6 months .
  • Long-Term Storage : 25°C ± 2°C, 60% RH ± 5% for 24 months .

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of Camylofin dihydrochloride in accelerating cervical dilation during labor?

this compound acts as a selective phosphodiesterase-4 (PDE-4) inhibitor, exerting musculotropic effects on cervical smooth muscles without interfering with uterine contractions. This mechanism enhances cervical effacement and dilatation by reducing intracellular cAMP degradation, leading to smooth muscle relaxation. Experimental validation includes in vitro assays measuring PDE-4 inhibition and clinical trials comparing cervical dilation rates with placebo or alternative agents (e.g., Valethamate) .

Q. How should researchers design a randomized controlled trial (RCT) to evaluate this compound’s efficacy in labor management?

Key considerations include:

  • Randomization : Stratify participants by gravidity (primigravida vs. multigravida) to control confounding variables.
  • Control groups : Compare this compound against placebo or alternative antispasmodics (e.g., Drotaverine).
  • Outcome measures : Primary endpoints (duration of active labor phase, cervical dilation rate) and secondary endpoints (maternal/fetal adverse events).
  • Statistical power : Calculate sample size using prior data (e.g., mean cervical dilation rate of 2.02 cm/hour for this compound vs. 1.81 cm/hour for Valethamate) to ensure significance (α=0.05, power=80%) .

Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?

Gas chromatography (GC) with flame ionization detection is widely used. Key parameters:

  • Column : RTX-5 capillary column (30 m × 0.53 mm, 1.5 µm).
  • Conditions : Oven temperature gradient (180°C to 280°C), helium carrier gas (1.5 mL/min).
  • Validation : Linearity (125–375 µg/mL for this compound), LOD (1.2 µg/mL), LOQ (2.1 µg/mL), and specificity testing against excipients .

Advanced Research Questions

Q. How can dose-response relationships for this compound be optimized in heterogeneous obstetric populations?

Retrospective real-world studies (RWE) comparing 50 mg, 75 mg (50+25 mg), and 100 mg (50+50 mg) doses suggest:

  • Primigravida : 50 mg sufficient in 77.1% of cases; dose escalation to 75 mg improves cervical dilation rate by 0.8 cm/hour.
  • Multigravida : Higher baseline efficacy (mean dilation rate: 3.3 cm/hour at 50 mg), with diminishing returns at 100 mg.
    Methodological approach: Stratified ANOVA to assess inter-group variability and dose-dependent effects .

Q. What strategies resolve contradictions in this compound’s reported efficacy across studies?

Discrepancies (e.g., cervical dilation rates ranging from 1.78–3.14 cm/hour) arise from:

  • Population heterogeneity : Gravidity, gestational age, and labor protocols.
  • Methodological bias : Lack of blinding in older RCTs.
    Resolution: Meta-regression adjusting for covariates (e.g., parity, study design) and sensitivity analysis to exclude high-risk-of-bias trials .

Q. How can this compound’s safety profile be rigorously evaluated in maternal-fetal dyads?

  • Maternal safety : Track adverse drug reactions (ADRs) like tachycardia (reported in 2.3% of cases).
  • Fetal safety : Monitor neonatal APGAR scores (mean ≥8 at 5 minutes) and meconium-stained liquor incidence (8.6% vs. 10.2% in controls).
  • Statistical tools : Multivariate logistic regression to isolate this compound’s effects from confounders (e.g., maternal age, comorbidities) .

Q. What evidence supports this compound’s inclusion in labor acceleration guidelines despite variable study quality?

Systematic reviews highlight:

  • Consistency : 17/21 trials show significant reduction in active labor duration (mean difference: 1.5–2.5 hours).
  • Clinical relevance : Effect size (Cohen’s d = 0.67) exceeds minimal clinically important difference (MCID) thresholds.
  • Limitations : Address poor-quality studies via GRADE criteria, emphasizing this compound’s benefit-risk ratio in low-resource settings .

Q. Methodological Frameworks for Future Studies

  • PICO Framework : Define populations (e.g., term pregnancies), interventions (this compound ± oxytocin), comparators (placebo/alternatives), and outcomes (labor duration, cesarean rates) .
  • FINER Criteria : Ensure feasibility (retrospective RWE cohorts), novelty (dose optimization in sub-groups), and relevance (addressing prolonged labor complications) .

Propriétés

IUPAC Name

3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4/h7-11,16,18,20H,5-6,12-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOOHIUJEJZCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5892-41-1 (di-hydrochloride)
Record name Camylofin [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046415
Record name Camylofin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-30-8
Record name Camylofin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camylofin [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camylofin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13738
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Camylofin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Camylofin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAMYLOFIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340B6Q764V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.